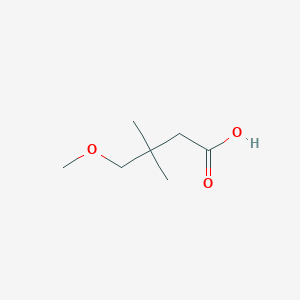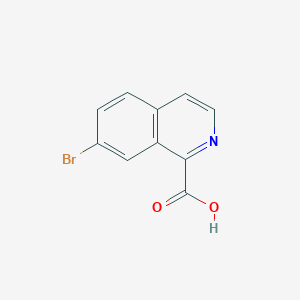
4-Methoxy-3,3-dimethylbutanoic acid
Overview
Description
4-Methoxy-3,3-dimethylbutanoic acid is a chemical compound with the molecular formula C7H14O3 . It is used as an intermediate in the synthesis of medicines and agricultural chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C7H14O3/c1-7(2,5-10-3)4-6(8)9/h4-5H2,1-3H3,(H,8,9) and the corresponding InChI key is KWXQKCVHMRCPOJ-UHFFFAOYSA-N . The molecular weight of this compound is 146.19 .Scientific Research Applications
Enzyme-Linked Immunosorbent Assay (ELISA) Development
A study developed a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples. Although the study primarily focused on fenthion haptens, the methodology and approach could be relevant for similar compounds, including 4-Methoxy-3,3-dimethylbutanoic acid, in developing assays for detecting various substances in agricultural samples (Zhang et al., 2008).
Catalytic Hydrogenation for Isoprenoid Synthesis
Research on the enantioselective rhodium-catalyzed hydrogenation of acrylic acids, including compounds similar to this compound, demonstrated the production of enantiomerically pure isoprenoid building blocks. This process highlights the potential of this compound in synthetic organic chemistry, particularly in the synthesis of natural product analogs and isoprenoid compounds (Ostermeier et al., 2003).
Polymorph Characterization in Organic Compounds
A study on polymorphs of 4-(N,N-dimethylamino)benzoic acid, while not directly involving this compound, provides insights into the significance of understanding and characterizing polymorphic forms in organic compounds. Such research is essential for pharmaceuticals, where polymorphs can significantly affect drug efficacy and stability (Aakeröy et al., 2005).
Antimicrobial and Anticancer Activity
Investigation into the chemical compositions of a lichen extract identified compounds structurally related to this compound. These compounds demonstrated significant antimicrobial and anticancer activities, suggesting potential therapeutic applications of similar compounds in drug development (Aravind et al., 2014).
Analytical Method Development
A study developed an analytical method for detecting and quantifying a new synthetic cannabinoid and its metabolites in blood samples. The research, which included the analysis of compounds structurally similar to this compound, underscores the importance of advanced analytical techniques in forensic science and toxicology (Yeter, 2020).
properties
IUPAC Name |
4-methoxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-10-3)4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXQKCVHMRCPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861592-92-9 | |
| Record name | 4-methoxy-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine](/img/structure/B1406118.png)




![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)







![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)